molecular formula C15H16BrN B13914808 8-Bromo-2-cyclohexylquinoline

8-Bromo-2-cyclohexylquinoline

Cat. No.: B13914808
M. Wt: 290.20 g/mol
InChI Key: RUQNIHFBTMWMDO-UHFFFAOYSA-N
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Description

8-Bromo-2-cyclohexylquinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position and a cyclohexyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-cyclohexylquinoline typically involves the bromination of 2-cyclohexylquinoline. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like acetic acid or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-2-cyclohexylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-cyclohexylquinoline involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity. The compound can intercalate into DNA, disrupting its structure and function, or inhibit enzyme activity by binding to the active site .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2-cyclohexylquinoline is unique due to the combined presence of the bromine atom and the cyclohexyl group, which enhances its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

8-bromo-2-cyclohexylquinoline

InChI

InChI=1S/C15H16BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2

InChI Key

RUQNIHFBTMWMDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CC=C3Br)C=C2

Origin of Product

United States

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